molecular formula C17H18FNO3 B10841747 2-Fluorophenyl 4-butoxyphenylcarbamate

2-Fluorophenyl 4-butoxyphenylcarbamate

Cat. No.: B10841747
M. Wt: 303.33 g/mol
InChI Key: IDOBASBUNMSFTC-UHFFFAOYSA-N
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Description

2-Fluorophenyl 4-butoxyphenylcarbamate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a fluorophenyl group and a butoxyphenylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl 4-butoxyphenylcarbamate typically involves the reaction of 2-fluorophenyl isocyanate with 4-butoxyphenol. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenyl 4-butoxyphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-Fluorophenyl 4-butoxyphenylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluorophenyl 4-butoxyphenylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, thereby influencing various physiological processes .

Comparison with Similar Compounds

  • 2-Fluorophenyl 4-methoxyphenylcarbamate
  • 2-Fluorophenyl 4-ethoxyphenylcarbamate
  • 2-Fluorophenyl 4-propoxyphenylcarbamate

Comparison: Compared to its analogs, 2-fluorophenyl 4-butoxyphenylcarbamate exhibits unique properties due to the presence of the butoxy group. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

(2-fluorophenyl) N-(4-butoxyphenyl)carbamate

InChI

InChI=1S/C17H18FNO3/c1-2-3-12-21-14-10-8-13(9-11-14)19-17(20)22-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

IDOBASBUNMSFTC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2F

Origin of Product

United States

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